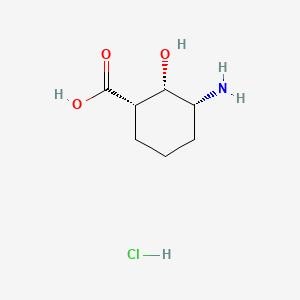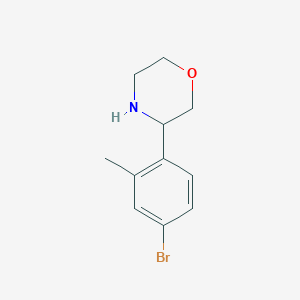
3-(4-Bromo-2-methylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO It is a brominated derivative of morpholine, featuring a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)morpholine typically involves the bromination of 2-methylphenylmorpholine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)morpholine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the morpholine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-methylphenyl)morpholine
- ((4-Bromo-3-methylphenyl)carbonyl)morpholine
- 4-Bromo-3-methylaniline
Uniqueness
3-(4-Bromo-2-methylphenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a morpholine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-10(8)11-7-14-5-4-13-11/h2-3,6,11,13H,4-5,7H2,1H3 |
InChI Key |
CKUJEGFHYSZEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


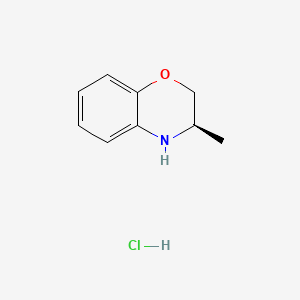
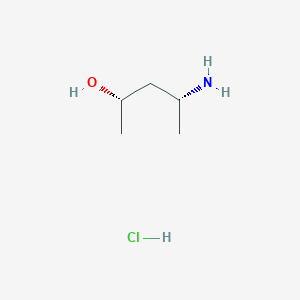
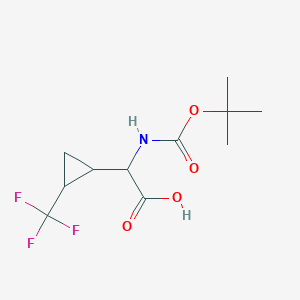
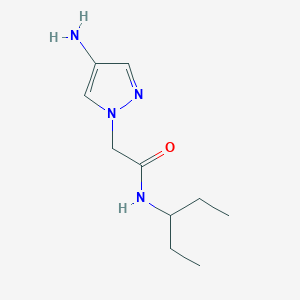
![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
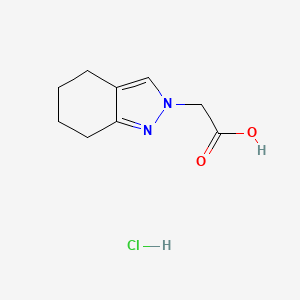
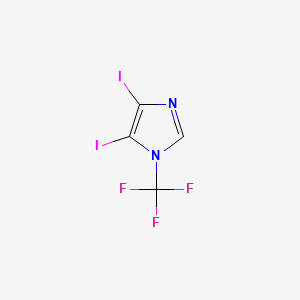
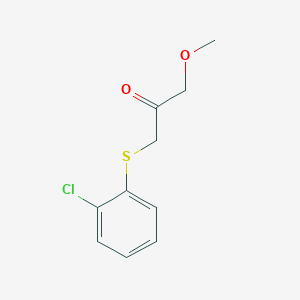
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)
![2-[(Oxetan-3-yl)amino]benzoic acid](/img/structure/B13495896.png)
